(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
CAS No.:
Cat. No.: VC18097589
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO3 |
|---|---|
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile |
| Standard InChI | InChI=1S/C6H9NO3/c7-2-4-1-5(9)6(3-8)10-4/h4-6,8-9H,1,3H2/t4-,5-,6+/m0/s1 |
| Standard InChI Key | FXOCGLGSNBTIAA-HCWXCVPCSA-N |
| Isomeric SMILES | C1[C@H](O[C@@H]([C@H]1O)CO)C#N |
| Canonical SMILES | C1C(OC(C1O)CO)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the oxolane (tetrahydrofuran) family, characterized by a five-membered oxygen-containing ring. Key substituents include:
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A hydroxyl group at position 4,
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A hydroxymethyl group at position 5,
The stereochemistry—(2S,4S,5R)—dictates its three-dimensional orientation, critical for biological interactions. Computational models derived from InChI and SMILES descriptors confirm the spatial arrangement:
\text{Isomeric SMILES: } C1[C@H](O[C@@H]([C@H]1O)CO)C#N .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile |
| CAS Number | 50908-44-6 |
| PubChem CID | 16663495 |
| Solubility | Not fully characterized |
Synthesis and Stereochemical Control
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely involves:
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Ring Formation: Cyclization of a pentose derivative to form the oxolane backbone.
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Functionalization: Sequential introduction of hydroxyl, hydroxymethyl, and nitrile groups under stereocontrolled conditions .
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Chiral Resolution: Use of chiral catalysts or chromatographic methods to isolate the (2S,4S,5R) enantiomer .
A related compound, 1-cyano-2-deoxy-β-D-erythropentofuranose, shares structural similarities and may employ analogous synthetic strategies .
Challenges in Synthesis
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Stereochemical Purity: Ensuring the correct configuration at positions 2, 4, and 5 requires precise reaction conditions.
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Nitrile Stability: The nitrile group’s susceptibility to hydrolysis necessitates anhydrous environments during synthesis .
Biological and Biochemical Applications
Role in Nucleic Acid Research
The compound’s most notable application lies in oligonucleotide synthesis, where it serves as an abasic (apurinic) residue. In the tridecanucleotide (where = this compound), it facilitates conformational studies of DNA:
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Induces coexistence of B- and Z-DNA helices in short fragments under physiological conditions .
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Stabilizes Z-DNA via reduced steric hindrance at the apurinic site, enabling transitions at lower salt concentrations .
Table 2: Conformational Impact in Oligonucleotides (Adapted from )
| Condition | B-DNA Prevalence | Z-DNA Prevalence |
|---|---|---|
| Low Salt (0.1 M NaCl) | 70% | 30% |
| High Salt (4 M NaCl) | 40% | 60% |
| Temperature (25°C) | 65% | 35% |
Comparative Analysis with Analogues
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GS-441524: A structurally complex analogue () with antiviral properties. While both compounds feature nitrile and hydroxyl groups, GS-441524’s extended heterocyclic system confers higher antiviral potency .
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Oxolane-2-carbonitrile: A simpler analogue () lacking hydroxyl/hydroxymethyl groups, used primarily in organic synthesis .
Spectroscopic Characterization
NMR and IR Profiles
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NMR: and spectra reveal distinct shifts for the hydroxyl () and nitrile () groups, with coupling constants confirming stereochemistry .
Circular Dichroism (CD)
CD spectra of modified oligonucleotides show inversion peaks at 290 nm (Z-DNA) and 260 nm (B-DNA), correlating with salt-induced conformational shifts .
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